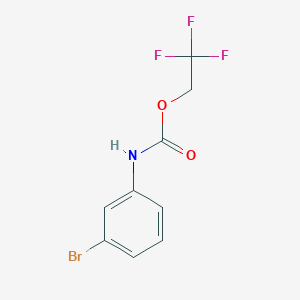
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate is a chemical compound with the CAS Number: 1087797-98-5 . It has a molecular weight of 298.06 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 3-bromophenylcarbamate .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate is 1S/C9H7BrF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate is an oil at room temperature .Applications De Recherche Scientifique
Chiral Stationary Phases for Chromatography
Compounds similar to 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate have been studied for their chiral recognition abilities, especially in the context of high-performance liquid chromatography (HPLC). For instance, derivatives of cellulose and amylose carbamates have been developed as chiral stationary phases (CSPs) for the enantioseparation of racemic mixtures. The introduction of halogenated phenyl groups to these polymers has been shown to significantly affect their polarity and chiral discrimination capabilities, making them suitable for resolving a wide range of chiral compounds, including pharmaceuticals (Chankvetadze et al., 1997).
Photoredox Catalysis
In the field of synthetic organic chemistry, the development of novel fluoromethylation protocols is vital. Photoredox catalysis, utilizing visible light to activate carbon-fluorine bonds, has emerged as a powerful strategy for introducing fluorinated groups into organic molecules. This approach leverages the unique reactivity of fluorinated compounds to facilitate radical-mediated transformations, enabling the synthesis of complex fluorinated structures that are prevalent in pharmaceuticals and agrochemicals. The research highlights the potential of using trifluoromethyl and difluoromethyl groups as versatile building blocks in organic synthesis through photoredox catalytic processes (Koike & Akita, 2016).
Electroluminescent Materials
Carbazole derivatives, similar in structure to 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate, have been explored for their potential in light-emitting diode (LED) applications. These compounds, especially when substituted with electron-donating or electron-withdrawing groups, exhibit promising electroluminescent properties. The synthesis and characterization of stable carbazole derivatives that incorporate peripheral diarylamines suggest their utility as amorphous materials with high glass transition temperatures. Their luminescent properties, dependent on the nature of the substituents, make them candidates for use in organic LEDs (OLEDs), offering insights into the design of novel electroluminescent materials (Thomas et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTBGHDNTIZVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)

![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)
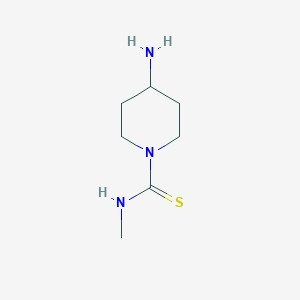
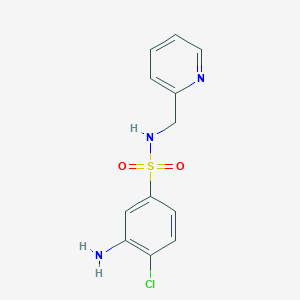
![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)
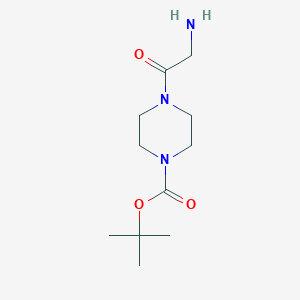
![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)
![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
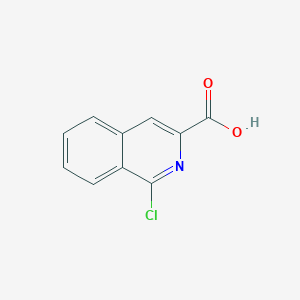
![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)
![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)